molecular formula C12H14N2O B11772267 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine

Cat. No.: B11772267
M. Wt: 202.25 g/mol
InChI Key: JOSVQQDTVYZKHG-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine typically involves the reaction of 2,5-dimethylpyrrole with 2-methoxypyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole and pyridine derivatives are combined in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the pyridine moiety.

    2-Methoxypyridine: Contains the pyridine ring with a methoxy group but lacks the pyrrole ring.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A related compound with additional functional groups

Uniqueness

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine is unique due to its combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-2-methoxypyridine

InChI

InChI=1S/C12H14N2O/c1-9-4-5-10(2)14(9)11-6-7-12(15-3)13-8-11/h4-8H,1-3H3

InChI Key

JOSVQQDTVYZKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CN=C(C=C2)OC)C

Origin of Product

United States

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